molecular formula C17H18N2O3S B5709154 N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide

N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide

Cat. No. B5709154
M. Wt: 330.4 g/mol
InChI Key: IUSJUVHBGOKNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide, commonly known as DNTB, is a chemical compound that has been widely used in scientific research. DNTB is a thiol-reactive compound that is used to measure the concentration of thiol groups in proteins.

Mechanism of Action

The mechanism of action of DNTB involves the reaction of the thiol group in proteins with the nitro group in DNTB. The reaction forms a yellow-colored complex, which can be measured spectrophotometrically. The reaction is specific for thiol groups and does not react with other functional groups in proteins.
Biochemical and Physiological Effects
DNTB does not have any known biochemical or physiological effects. It is a thiol-reactive compound that is used for scientific research purposes only.

Advantages and Limitations for Lab Experiments

One of the advantages of using DNTB is that it is a specific and sensitive reagent for measuring thiol groups in proteins. It is also easy to use and can be measured spectrophotometrically. However, one limitation of using DNTB is that it is not suitable for measuring the redox state of proteins. Additionally, DNTB can react with other thiol-containing molecules in the sample, leading to inaccurate measurements.

Future Directions

There are several future directions for the use of DNTB in scientific research. One area of interest is the study of the redox state of proteins using DNTB. Researchers are also exploring the use of DNTB in the development of new drugs that target thiol-containing proteins. Additionally, there is interest in using DNTB to study the role of thiol groups in disease processes, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, DNTB is a thiol-reactive compound that is widely used in scientific research to measure the concentration of thiol groups in proteins. Its specific and sensitive reactivity makes it a valuable tool for studying the redox state of proteins. However, its limitations must be taken into consideration when interpreting results. Future research directions for DNTB include the study of the redox state of proteins, the development of new drugs, and the role of thiol groups in disease processes.

Synthesis Methods

The synthesis of DNTB involves the reaction of 2,4-dimethylbenzenamine with 4-nitrobenzenethiol in the presence of triethylamine and acetic anhydride. The reaction yields DNTB as a yellow crystalline solid with a melting point of 149-151°C.

Scientific Research Applications

DNTB is commonly used in scientific research to measure the concentration of thiol groups in proteins. Thiol groups are important functional groups in proteins that are involved in a variety of biological processes. DNTB reacts with thiol groups to form a yellow-colored complex, which can be measured spectrophotometrically at 412 nm. This method is widely used to determine the concentration of thiol groups in proteins and to study the redox state of proteins.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-8-16(13(2)11-12)18-17(20)9-10-23-15-6-4-14(5-7-15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJUVHBGOKNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,4-Dimethylphenyl)-3-[(4-nitrophenyl)sulfanyl]propanamide

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